
1-Pyrenebutanamide
Übersicht
Beschreibung
1-Pyrenebutanamide is an aromatic amide derivative featuring a pyrene moiety linked to a butanamide chain (structure: pyrene-(CH₂)₃-CONH₂). Pyrene, a polycyclic aromatic hydrocarbon (C₁₆H₁₀), is renowned for its fluorescence and chemical stability, making it valuable in applications such as fluorescent probes, organic electronics, and molecular sensors .
Vorbereitungsmethoden
Synthesis Pathways for 1-Pyrenebutanamide
Two-Step Synthesis via Methyl Ester Intermediate
The most widely reported method involves a two-step process starting with 1-pyrenebutyric acid. In the first step, methyl esterification is performed by refluxing 1-pyrenebutyric acid in methanol under acidic conditions. For example:
-
Source : 1-pyrenebutyric acid (1.0 g, 3.5 mmol) dissolved in methanol was refluxed at 65°C for 6 hours to yield 1-pyrenebutyric methyl ester .
-
Source : A similar protocol used 1-pyrenebutyric acid (1.93 mmol, 558 mg) dissolved in methanol with 3% concentrated HCl, refluxed at 60–65°C for 6 hours .
The second step involves aminolysis with 1,3-diaminopropane:
-
The methyl ester intermediate is refluxed in 1,3-diaminopropane at 130–135°C for 6 hours .
-
Source : After refluxing, the product (PBA) is precipitated with cold water, washed via vacuum filtration, and dried in a vacuum desiccator .
Table 1: Comparative Reaction Conditions for PBA Synthesis
Direct Amidation Using Carbodiimide Chemistry
An alternative approach employs EDC/NHS coupling to conjugate 1-pyrenebutyric acid to amine-containing molecules. While this method is more commonly used for polymer functionalization (e.g., hyaluronic acid-PBA conjugates), it highlights the reactivity of this compound precursors:
-
Source : HA-PBA conjugates were synthesized by activating HA with EDC/NHS, followed by dropwise addition of PBA in dimethylformamide (DMF) .
-
Source : 1-pyrenebutyric acid was conjugated to hyaluronic acid using EDC/NHS, achieving a 5.67–10.1 mol% conjugation efficiency .
Purification and Yield Optimization
Precipitation and Filtration
Post-synthesis purification typically involves:
-
Cold-water precipitation : PBA is precipitated by adding cold water to the reaction mixture, followed by vacuum filtration .
-
Solvent washing : Residual reagents are removed using cold water or ethanol .
Dialysis and Lyophilization
For polymer-conjugated PBA (e.g., HA-PBA), dialysis against water/ethanol mixtures (50:50 v/v) using 3.5–8 kDa molecular weight cutoff (MWCO) membranes is standard . Lyophilization ensures long-term stability, with yields exceeding 90% in optimized protocols .
Structural and Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra confirm successful synthesis:
-
Source : PBA exhibits peaks at δ 8.1–8.3 ppm (pyrene protons) and δ 2.6–3.1 ppm (propylamine chain) .
-
Source : HA-PBA conjugates show distinct pyrene peaks at δ 7.8–8.5 ppm and HA backbone signals at δ 3.0–4.5 ppm .
Mass Spectrometry
-
Source : Electrospray ionization mass spectrometry (ESI-MS) of PBA confirmed a molecular ion peak at m/z 330.2 (calculated for C₂₀H₁₉N₂O₂: 330.14) .
High-Performance Liquid Chromatography (HPLC)
Applications and Functional Derivatives
Nanoparticle Formulations
PBA’s hydrophobicity enables its use in self-assembled nanoparticles:
-
Source : HA-PBA conjugates form 100–200 nm nanoparticles capable of loading near-infrared dyes (e.g., ICG, Cy7.5) .
-
Source : PBA-modified hyaluronic acid nanoparticles showed 9.4–10.0 wt% dye loading and pH-dependent fluorescence activation .
Stability Under Physiological Conditions
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenebutanamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene oxides, while substitution reactions may produce various pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Biomedical Imaging
1-Pyrenebutanamide is extensively utilized in the development of imaging agents, particularly in fluorescence imaging. Its fluorescent properties allow it to act as a probe for studying biological processes.
Case Study: Imaging Tumor Margins
A notable application involves the formulation of nanoparticles (NPs) using hyaluronic acid (HA) conjugated with this compound (PBA). These HA-PBA NPs have been shown to enhance tumor imaging by providing better contrast during surgeries. In a study involving prostate cancer models, these NPs demonstrated superior imaging capabilities compared to free dyes, effectively differentiating between healthy and tumor tissues during image-guided surgery .
Formulation | Fluorophore | Application | Outcome |
---|---|---|---|
HA-PBA NPs | NanoCy7.5 | Tumor imaging | Increased tumor signal and contrast |
HA-PBA NPs | ICG | Intraoperative imaging | Effective identification of tumor margins |
Drug Delivery Systems
The hydrophobic nature of this compound allows it to encapsulate various therapeutic agents, enhancing their delivery efficiency. This property is particularly beneficial in targeting poorly vascularized tumors.
Case Study: Encapsulation of Orlistat
Research has demonstrated that orlistat can be encapsulated within the hydrophobic domains of PBA-conjugated HA nanoparticles. This formulation not only improves the solubility of orlistat but also facilitates its targeted delivery to cancerous tissues, potentially increasing therapeutic efficacy while minimizing side effects .
Drug | Carrier | Encapsulation Efficiency | Targeting Capability |
---|---|---|---|
Orlistat | HA-PBA Nanoparticles | High | Enhanced targeting to tumors |
Studies on Biomolecular Interactions
This compound serves as a fluorescent probe for studying protein conformation and dynamics. Its spectral properties are sensitive to the microenvironment, making it an excellent tool for monitoring biomolecular interactions.
Case Study: Protein-Membrane Interactions
In studies examining α-synuclein interactions with lipid membranes, pyrene derivatives were used to track conformational changes. The fluorescence intensity variations provided insights into how α-synuclein binds to lipid surfaces, which is crucial for understanding its role in neurodegenerative diseases like Parkinson's .
Theoretical Studies on Stability
The stability of this compound derivatives has been analyzed using computational methods such as density functional theory (DFT). These studies help predict how these compounds interact with various substrates, including graphene, which is relevant for developing advanced materials in nanotechnology and electronics .
Wirkmechanismus
The mechanism of action of 1-Pyrenebutanamide involves its interaction with molecular targets through hydrophobic interactions and fluorescence resonance energy transfer (FRET). These interactions enable the compound to act as a sensor or imaging agent, providing valuable information about the molecular environment.
Molecular Targets and Pathways: this compound primarily targets hydrophobic regions within molecules or cellular structures. Its fluorescence properties allow it to be used in pathways involving energy transfer and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Table 1: Structural Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | CAS Number |
---|---|---|---|---|
1-Pyrenebutanamide | C₂₀H₁₇NO | 287.35 (calculated) | Amide (-CONH₂) | Not available |
1-Pyrenebutanamine | C₂₀H₁₉N | 273.37 | Amine (-NH₂) | 205488-15-9 |
N-[2-(Dimethylamino)ethyl]-1-Pyrenebutanamide | C₂₄H₂₇N₂O | ~389.49 (calculated) | Amide with dimethylaminoethyl substituent | Not available |
Key Observations :
- The amine (1-Pyrenebutanamine) lacks the carbonyl group present in the amide, resulting in lower molecular weight and altered reactivity.
Table 2: Hazard Comparison
Key Observations :
- 1-Pyrenebutanamine exhibits moderate acute toxicity and irritancy, necessitating PPE such as gloves and eye protection during handling .
Physical and Chemical Properties
Table 3: Physical Properties
Key Observations :
- Pyrene derivatives typically exhibit low water solubility due to their aromatic cores. The amide group in this compound may marginally improve polar solvent compatibility compared to the amine.
- Stability: Amides are generally resistant to oxidation but may hydrolyze under acidic or alkaline conditions, unlike amines, which are more prone to nucleophilic reactions .
Ecological and Toxicological Data
- 1-Pyrenebutanamine: Limited ecological data; persistence, bioaccumulation, and toxicity (PBT) assessments are unavailable .
- This compound: No ecological or toxicological data exists.
Research and Application Gaps
Data Limitations : Direct studies on this compound are absent in the provided evidence. Comparative analyses rely on structural analogs and inferred properties.
Derivative Potential: N-substituted derivatives (e.g., N-[2-(dimethylamino)ethyl]-1-Pyrenebutanamide) warrant investigation for enhanced solubility and bioactivity .
Safety Protocols : Hazard classifications for this compound must be experimentally determined, as amine-to-amide functional group changes can significantly alter toxicity.
Biologische Aktivität
1-Pyrenebutanamide (PBA) is a compound that has garnered attention in biomedical research due to its unique structural properties and potential applications in drug delivery and cancer therapy. This article delves into the biological activity of PBA, focusing on its mechanisms of action, efficacy in various studies, and its role in the formulation of nanoparticles for targeted therapy.
This compound is a pyrene-derived compound that exhibits amphiphilic characteristics, making it suitable for incorporation into nanoparticle formulations. It is synthesized through a multi-step process involving the reaction of 1-pyrenebutyric acid with amines, resulting in the formation of PBA, which can then be utilized as a hydrophobic moiety in polymeric nanoparticles.
Cytotoxicity and Antitumor Activity
PBA has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, nanoparticles formulated with PBA demonstrated significant cytotoxicity against human prostate (LNCaP, PC-3) and breast cancer (MDA-MB-231) cell lines. The results indicated that PBA-loaded nanoparticles reduced cell viability to approximately 55% for prostate and 57% for breast cancer cells, compared to higher viability rates observed with free drugs .
Phagocytosis and Immune Response
The ability of PBA to enhance phagocytosis has also been investigated. In experiments using HL-60 cells, PBA-modified nanoparticles showed increased phagocytic activity when compared to control groups, indicating its potential role in modulating immune responses . This property may be particularly beneficial in enhancing the effectiveness of immunotherapeutic strategies.
Formulation into Nanoparticles
PBA is often utilized in the development of polymeric nanoparticles due to its hydrophobic nature, which aids in the encapsulation of hydrophilic drugs. For instance, indocyanine green (ICG), a near-infrared fluorescent dye used for imaging and therapeutic applications, was successfully loaded into PBA-based nanoparticles (NanoICG). These formulations not only improved the solubility and stability of ICG but also enhanced its tumor-targeting capabilities .
Case Studies
Several studies have highlighted the effectiveness of PBA in nanoparticle formulations:
- NanoICG Formulation :
-
Nano-ORL Development :
- Study Focus : Antitumor efficacy of ORL-loaded nanoparticles.
- Findings : Nano-ORL, utilizing PBA for drug delivery, showed increased potency against prostate and breast cancer cells compared to free ORL formulations . The study demonstrated that encapsulating ORL within PBA-based nanoparticles preserved its cytotoxic activity even after prolonged incubation.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its formulations:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Pyrenebutanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling pyrene derivatives with butanamide groups via amidation or nucleophilic substitution. For example, refluxing pyrene-1-carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which reacts with butylamine in anhydrous dichloromethane under nitrogen atmosphere . Yield optimization requires controlling stoichiometry, temperature (e.g., 60–80°C for 12–24 hours), and catalyst use (e.g., DMAP). Characterization via H/C NMR and HPLC purity analysis is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. H NMR identifies protons on the pyrene ring (δ 7.8–8.5 ppm) and amide protons (δ 6.5–7.0 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR verifies the amide C=O stretch (~1650 cm). Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?
- Methodological Answer : Solvent polarity impacts the excited-state dipole moment, measurable via Stokes shifts in fluorescence spectra. For systematic analysis, prepare solutions in solvents of varying polarity (e.g., hexane, toluene, DMSO) and record emission spectra at controlled temperatures (e.g., 25°C and 50°C). Use a fluorimeter with a temperature-controlled cuvette holder, and normalize data to solvent blank .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for enhanced photostability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution, identifying substituents that reduce photooxidation. Compare experimental UV-Vis spectra with simulated transitions. Validate predictions by synthesizing derivatives with electron-withdrawing groups (e.g., nitro) and testing under prolonged UV exposure .
Q. What strategies resolve discrepancies in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Contradictions may arise from cell-specific uptake or assay interference (e.g., fluorescence masking in MTT assays). Standardize protocols:
- Use non-fluorescent assays (e.g., ATP luminescence).
- Include controls for autofluorescence.
- Validate with multiple cell lines (e.g., HeLa, HEK293) and replicate experiments (n ≥ 3). Statistical analysis (ANOVA with post-hoc tests) identifies outliers .
Q. How can heterogeneous catalysis improve the scalability of this compound synthesis?
- Methodological Answer : Replace traditional homogeneous catalysts (e.g., HSO) with solid acids (e.g., sulfonated graphene oxide) to enhance recyclability. Design a packed-bed reactor with controlled flow rates (1–5 mL/min) and monitor conversion via inline HPLC. Optimize catalyst loading (5–10 wt%) and residence time to maximize turnover frequency (TOF) while minimizing byproducts .
Q. What mechanistic insights explain the pH-dependent aggregation behavior of this compound in aqueous solutions?
- Methodological Answer : Conduct dynamic light scattering (DLS) and zeta potential measurements across pH 3–10. Correlate aggregation size with protonation states of the amide group (pKa ~4.5). Use molecular dynamics simulations (e.g., GROMACS) to model intermolecular interactions. Validate with cryo-TEM imaging .
Q. Methodological Frameworks for Research Design
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies on this compound?
- Example : A study investigating this compound as a fluorescent biosensor probe should:
- Feasibility : Ensure access to fluorescence lifetime microscopy (FLIM).
- Novelty : Compare performance with existing probes (e.g., fluorescein).
- Ethics : Adhere to biosafety protocols for in vitro models.
- Relevance : Align with advancements in real-time cellular imaging .
Q. How to structure a systematic review on the environmental fate of this compound?
- Methodological Answer : Follow PRISMA guidelines:
- Define inclusion criteria (e.g., studies on biodegradation, photolysis).
- Search databases (PubMed, Web of Science) using keywords: "this compound AND (degradation OR ecotoxicity)".
- Screen abstracts, extract data (e.g., half-lives, metabolite IDs), and assess bias via ROBINS-I tool. Synthesize findings in a meta-analysis if heterogeneity is low (I < 50%) .
Eigenschaften
IUPAC Name |
4-pyren-1-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYCKJDIWFOVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390810 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-36-4 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.